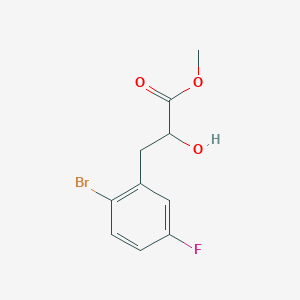

Methyl 3-(2-bromo-5-fluorophenyl)-2-hydroxypropanoate

Description

Methyl 3-(2-bromo-5-fluorophenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H10BrFO3. This compound is of interest due to its unique chemical structure, which includes both bromine and fluorine atoms, making it a valuable intermediate in various chemical syntheses and applications.

Properties

Molecular Formula |

C10H10BrFO3 |

|---|---|

Molecular Weight |

277.09 g/mol |

IUPAC Name |

methyl 3-(2-bromo-5-fluorophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C10H10BrFO3/c1-15-10(14)9(13)5-6-4-7(12)2-3-8(6)11/h2-4,9,13H,5H2,1H3 |

InChI Key |

FEWIQADGSZEBQY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=C(C=CC(=C1)F)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-5-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-bromo-5-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-5-fluorophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products

Substitution: Formation of 3-(2-azido-5-fluorophenyl)-2-hydroxypropanoate or 3-(2-thio-5-fluorophenyl)-2-hydroxypropanoate.

Oxidation: Formation of 3-(2-bromo-5-fluorophenyl)-2-oxopropanoate.

Reduction: Formation of 3-(2-bromo-5-fluorophenyl)-2-hydroxypropanol.

Scientific Research Applications

Methyl 3-(2-bromo-5-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-5-fluorophenyl)-2-hydroxypropanoate involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms in the compound enhances its reactivity and ability to form stable intermediates. These properties make it a valuable tool in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate

- 2-(3-bromo-5-fluorophenyl)acetic acid

- 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid

Uniqueness

Methyl 3-(2-bromo-5-fluorophenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications, where precise control over chemical transformations is required.

Biological Activity

Methyl 3-(2-bromo-5-fluorophenyl)-2-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine substituents on the aromatic ring enhances its lipophilicity and reactivity, which may lead to various therapeutic applications.

- Molecular Formula : C11H12BrF O3

- Molecular Weight : Approximately 277.09 g/mol

- Structural Features :

- Bromine and fluorine substituents significantly affect the compound's chemical reactivity and biological interactions.

- The hydroxyl group contributes to its potential as a bioactive molecule.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Compounds with similar structures have shown inhibitory effects against various bacterial strains. For instance, studies indicate that halogenated compounds can enhance antimicrobial activity due to increased membrane permeability .

- Enzyme Inhibition : The unique combination of bromine and fluorine may enhance binding affinity to specific enzymes or receptors, leading to potential therapeutic effects. This is particularly relevant in the context of enzyme inhibitors that target cancerous cells or pathogenic microorganisms.

Case Studies

-

Antibacterial Activity :

- A study demonstrated that halogenated derivatives exhibit enhanced activity against Staphylococcus aureus and Escherichia coli. This compound was tested alongside other similar compounds, showing promising results with lower minimum inhibitory concentrations (MIC) compared to non-halogenated counterparts .

-

Cancer Cell Line Studies :

- In vitro studies on various cancer cell lines (e.g., leukemia L-1210) indicated that compounds with similar structural modifications could inhibit cell proliferation effectively. The presence of halogens was noted to play a crucial role in enhancing cytotoxicity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-(2-bromo-6-fluorophenyl)-2-hydroxypropanoate | Different fluorine position | Varying electronic properties may lead to different activity profiles |

| Methyl 3-(2-bromo-6-chlorophenyl)-2-hydroxypropanoate | Chlorine instead of fluorine | Different reactivity patterns may affect enzyme interactions |

| Methyl (3R)-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate | Stereochemistry variation | Potentially distinct biological effects due to chirality |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Increased Lipophilicity : The presence of halogens enhances the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets.

- Receptor Binding : Enhanced binding affinity for specific receptors may lead to altered signaling pathways, contributing to its therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.